molecular formula C23H22ClNO5 B11397336 methyl [3-(3-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

methyl [3-(3-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

Cat. No.: B11397336
M. Wt: 427.9 g/mol
InChI Key: KTNIBNVJWNIVDJ-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno ring system fused with an oxazin ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic conditions.

    Introduction of the Oxazin Ring: The oxazin ring is introduced through a condensation reaction with an appropriate amine and a carbonyl compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts alkylation reaction using a chlorobenzyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the resulting intermediate with methanol in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

Methyl 2-{3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-{3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory or cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Chromeno Derivatives: Compounds with similar chromeno ring structures, such as chromeno[4,3-b]pyridine derivatives.

    Oxazin Derivatives: Compounds with oxazin rings, such as oxazin-2-one derivatives.

Uniqueness

Methyl 2-{3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate is unique due to its combined chromeno and oxazin ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22ClNO5

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 2-[3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate

InChI

InChI=1S/C23H22ClNO5/c1-13-18-8-16-11-25(10-15-5-4-6-17(24)7-15)12-29-21(16)14(2)22(18)30-23(27)19(13)9-20(26)28-3/h4-8H,9-12H2,1-3H3

InChI Key

KTNIBNVJWNIVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=CC=C4)Cl)CC(=O)OC

Origin of Product

United States

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